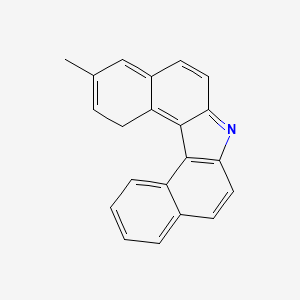

1H-Dibenzo(c,g)carbazole, 3-methyl-

Description

Context within the Carbazole (B46965) Family and Nitrogen Heterocyclic Polycyclic Aromatic Compounds

Carbazoles represent a significant class of aromatic heterocyclic compounds. ontosight.ai Their fundamental structure consists of a nine-atom ring system, specifically a pyrrole (B145914) ring fused to two benzene (B151609) rings on either side. ontosight.aicontaminantdb.ca This architecture makes them a subset of a broader group known as nitrogen heterocyclic polycyclic aromatic compounds (N-PACs). N-PACs are characterized by having at least one nitrogen atom incorporated into their multi-ring aromatic structure.

The parent compound, 7H-dibenzo[c,g]carbazole (DBC), is a well-studied N-PAC and a notable environmental pollutant that can result from the incomplete combustion of organic materials. nih.gov Like its parent, 1H-Dibenzo(c,g)carbazole, 3-methyl- possesses the characteristic fused ring system but is distinguished by the addition of a methyl group. ontosight.ai This substitution is a key aspect of its identity, altering its properties relative to the unsubstituted dibenzocarbazole (B1207471). ontosight.ai

Significance in Contemporary Academic Research

The unique electronic and photophysical properties of carbazole derivatives have positioned them as valuable compounds in modern academic and industrial research. ontosight.airsc.org 1H-Dibenzo(c,g)carbazole, 3-methyl-, and similar compounds are investigated for their potential utility across several advanced scientific fields. ontosight.ai

Organic Electronics: Researchers are exploring the application of compounds like 1H-Dibenzo(c,g)carbazole, 3-methyl- in the development of organic electronic devices. ontosight.ai Their inherent electronic and optical properties make them candidates for components in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). ontosight.airsc.org The carbazole moiety often serves as an electron-donating unit in materials designed for these high-efficiency applications. rsc.org

Materials Science: The development of novel materials with tailored optical, electrical, or magnetic properties is another key area of investigation. ontosight.ai The rigid, planar structure of the dibenzocarbazole core can be functionalized to create materials for applications such as energy storage and conversion. ontosight.ai

Pharmaceutical and Biological Research: The carbazole scaffold is a structural motif found in various biologically active compounds. ontosight.aiontosight.ai This has prompted research into derivatives like 1H-Dibenzo(c,g)carbazole, 3-methyl- for potential applications in drug discovery. ontosight.ai Studies on methylated dibenzo[c,g]carbazoles have also been conducted to understand their biological activities and how methylation patterns influence their behavior in biological systems. nih.gov

Structural Characteristics of 1H-Dibenzo(c,g)carbazole, 3-methyl-

The structure of 1H-Dibenzo(c,g)carbazole, 3-methyl- is defined by a planar, unsaturated system of fused aromatic rings. ontosight.ai It is a large molecule comprised of five rings, where a central pyrrole ring is flanked by two benzene rings, which are in turn fused to additional benzene rings. The defining feature is the methyl (-CH3) group substituted at the C-3 position of this extensive aromatic system. This methyl group modifies the molecule's electronic distribution, solubility, and reactivity compared to its parent compound, 7H-dibenzo[c,g]carbazole. ontosight.ainih.gov

| Property | Data |

| Chemical Formula | C21H15N |

| Molecular Weight | 281.36 g/mol |

| Parent Compound | 7H-Dibenzo[c,g]carbazole |

| Key Functional Group | 3-position Methyl Group |

| Core Structure | Dibenzo[c,g]carbazole |

Structure

3D Structure

Properties

CAS No. |

119980-32-4 |

|---|---|

Molecular Formula |

C21H15N |

Molecular Weight |

281.3 g/mol |

IUPAC Name |

18-methyl-12-azapentacyclo[11.8.0.02,11.03,8.016,21]henicosa-1(21),2(11),3,5,7,9,12,14,16,18-decaene |

InChI |

InChI=1S/C21H15N/c1-13-6-9-17-15(12-13)8-11-19-21(17)20-16-5-3-2-4-14(16)7-10-18(20)22-19/h2-8,10-12H,9H2,1H3 |

InChI Key |

BUYHORLECJEXGE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CCC2=C3C(=NC4=C3C5=CC=CC=C5C=C4)C=CC2=C1 |

Origin of Product |

United States |

Reactivity and Reaction Mechanisms of 1h Dibenzo C,g Carbazole, 3 Methyl

Photochemical Reactivity

The extended aromatic system of dibenzocarbazoles makes them highly susceptible to photoactivation, leading to a variety of chemical transformations. These reactions are initiated by the absorption of light, which promotes the molecule to an electronically excited state with distinct reactivity compared to its ground state.

Photoinduced Single Electron Transfer (PSET) Processes

Carbazole (B46965) derivatives are recognized for their electron-donating capabilities, which makes them effective as photoinduced single-electron reductants. nsf.gov The strong reducing power of their excited states allows them to participate in photochemical reactions, such as the hydrodehalogenation of aryl halides. nsf.gov Upon photoexcitation, the carbazole moiety can donate an electron to a suitable acceptor molecule, initiating a radical cascade. This process is known as photoinduced single electron transfer (PSET). researchgate.net

For instance, studies on unsubstituted carbazole have shown that irradiation in the presence of chloromethanes can lead to the formation of 1-chloro and 3-chloro carbazole products through a PSET mechanism. researchgate.net The electron-donating nature of the 3-methyl group in 1H-Dibenzo[c,g]carbazole, 3-methyl- is expected to enhance the molecule's ability to act as a single-electron donor in its excited state, thus facilitating PSET processes. This is supported by findings that carbazole derivatives with electron-donating substituents are potent photoreductants. nsf.govnih.gov

Photo-Fries Rearrangements

The Photo-Fries rearrangement is a photochemical reaction involving the conversion of phenolic esters or N-aryl amides into hydroxy aryl ketones or amino aryl ketones, respectively. Research has demonstrated that this reaction pathway is accessible to carbazole derivatives. Specifically, benzoyl-carbazole (BCz) has been shown to undergo a photo-Fries rearrangement, which contributes to the complex emission spectra observed for this compound. rsc.org This photochemical process would presumably be a viable reaction for acylated derivatives of 1H-Dibenzo[c,g]carbazole, 3-methyl-, leading to the migration of the acyl group to the carbazole ring.

Mallory Reactions

The Mallory reaction is a photochemical cyclization used to synthesize phenanthrenes and other polycyclic aromatic hydrocarbons, including heteroaromatics like carbazoles. wikipedia.org The reaction typically involves the UV irradiation of a diaryl-ethylene precursor, which undergoes intramolecular cyclization followed by oxidation to form the fused aromatic system. wikipedia.org The cyclization of diarylamines via this pathway can yield carbazoles. wikipedia.org Furthermore, certain carbazole derivatives themselves can participate in Mallory-type reactions. For example, a perfluorinated derivative of benzoyl-carbazole undergoes an efficient photochemical process described as a Mallory reaction to yield a highly fluorescent, cyclized product. rsc.org

Electrochemical Behavior and Redox Properties

The electrochemical characteristics of dibenzocarbazoles are central to their application in optoelectronics and as photosensitizers. The redox potentials, particularly in the excited state, dictate the thermodynamic feasibility of electron transfer reactions.

Excited State Reduction Potentials

The excited state reduction potential (Ered) is a critical measure of a molecule's ability to act as a photoreductant. Carbazole derivatives can be powerful single-electron reductants due to their highly negative excited state reduction potentials. nsf.gov Studies on a series of N-phenyl carbazole derivatives have shown Ered values ranging from -1.95 to -2.12 V versus the Saturated Calomel Electrode (SCE). nsf.gov

The electronic nature of substituents on the carbazole ring significantly influences these potentials. Electron-donating groups, such as a methoxy (B1213986) group (OCH₃), result in more negative excited state reduction potentials, making the molecule a stronger reductant. nsf.gov Conversely, electron-withdrawing groups like trifluoromethyl (CF₃) lead to more positive (less negative) potentials. nsf.gov The methyl group is a weak electron-donating group. Therefore, it is predicted that 1H-Dibenzo[c,g]carbazole, 3-methyl- would possess a slightly more negative excited state reduction potential compared to its unsubstituted parent compound, enhancing its capability as a photoreductant.

| Compound | Substituent (R) | Oxidation Potential (Eₚₐ vs SCE) [V] | Excited State Energy (E₀,₀) [eV] | Excited State Reduction Potential (E*red vs SCE) [V] |

|---|---|---|---|---|

| Carbazole 3c | -H | 1.25 | 3.28 | -2.03 |

| Carbazole 3d | -OCH₃ | 1.17 | 3.29 | -2.12 |

| Carbazole 3g | -Cl | 1.30 | 3.28 | -1.98 |

| Carbazole 3h | -CF₃ | 1.38 | 3.33 | -1.95 |

Factors Influencing Electrochemical Reversibility

Several factors inherent to the molecular structure affect electrochemical reversibility:

Substitution Pattern: The position and nature of substituents on the carbazole ring system play a pivotal role. Electron-donating groups, such as the methyl group in the title compound, are expected to lower the oxidation potential. The stability of the radical cation, and thus the reversibility, is enhanced if the substituent can effectively delocalize the positive charge.

Polymerization: Upon oxidation, carbazole derivatives can undergo electropolymerization, leading to the formation of polymer films on the electrode surface. researchgate.netfrontiersin.org This process can affect the observed reversibility, as the properties of the polymer film may differ from the monomeric species. The substitution at the N-H position is a common strategy to prevent polymerization and improve the reversibility of the electrochemical process. frontiersin.org

Solvent and Electrolyte: The choice of solvent and supporting electrolyte can significantly impact the stability of the electrochemically generated species and, therefore, the reversibility of the redox process. researchgate.net

Cyclic voltammetry is a key technique used to assess electrochemical properties, including the reversibility of redox processes. researchgate.net The table below summarizes electrochemical data for some carbazole derivatives, illustrating the influence of substitution on their oxidation potentials.

| Compound | Oxidation Potential (V vs. Fc/Fc+) | Reversibility |

| Carbazole Derivative IIa | 0.85 | Reversible |

| Carbazole Derivative IIIa | 0.92 | Reversible |

Data sourced from a study on related carbazole derivatives and is intended for illustrative purposes. researchgate.net

Mechanistic Studies of Specific Chemical Transformations

Hydrodehalogenation Reactions

Hydrodehalogenation, the replacement of a halogen atom with a hydrogen atom, is a crucial reaction in the context of detoxifying halogenated pollutants. While specific studies on the hydrodehalogenation of halogenated 1H-dibenzo[c,g]carbazole, 3-methyl- are not documented, the mechanisms can be inferred from studies on other polycyclic aromatic hydrocarbons (PAHs) and heterocyclic aromatic compounds.

One of the primary mechanisms for the degradation of halogenated PAHs is phototransformation, which often involves dehalogenation followed by oxidation. copernicus.org The process is influenced by factors such as temperature and the presence of oxidants. The proposed mechanism suggests that photoirradiation can promote the cleavage of the carbon-halogen bond. copernicus.org

In the context of synthetic chemistry, dehalogenation can also be achieved using reagents like tributyltin hydride. rsc.org The mechanism of this reaction typically involves a free radical chain process.

Arylation Reactions

Palladium-catalyzed C-H arylation is a powerful tool for the synthesis of complex aromatic structures. The direct arylation of carbazole derivatives has been a subject of extensive research. While a specific protocol for 1H-dibenzo[c,g]carbazole, 3-methyl- is not described, the general mechanism can be extrapolated from studies on related heterocycles.

The catalytic cycle for palladium-catalyzed C-H arylation generally involves the following steps:

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to an aryl halide (Ar-X) to form a Pd(II) intermediate.

C-H Activation: The Pd(II) complex then coordinates to the carbazole substrate and facilitates the cleavage of a C-H bond, often through a concerted metalation-deprotonation (CMD) pathway. The 3-methyl group in the target compound would likely influence the regioselectivity of this step.

Reductive Elimination: The two aryl groups on the palladium center then undergo reductive elimination to form the C-C bond of the biaryl product and regenerate the Pd(0) catalyst.

The table below presents conditions used for the palladium-catalyzed direct arylation of related heterocyclic compounds.

| Heterocycle | Aryl Halide | Catalyst | Base | Solvent | Temperature (°C) |

| Benzo[1,2-d:4,5-d′]bis( nih.govnih.govthiadiazole) | Thiophenes | Pd(OAc)₂ | KO Piv | Toluene | 110-130 |

| Benzothiazole | Iodo(hetero)arenes | Pd(OAc)₂ | K₂CO₃ | HFIP | Room Temp |

Data sourced from studies on related heterocyclic compounds and is for illustrative purposes. nih.govchemrxiv.org

Reactions in Halogenated Organic Media

The reactivity of 1H-dibenzo[c,g]carbazole, 3-methyl- in halogenated organic media can be viewed from two perspectives: the solvent's role in promoting reactions and the potential for the solvent to participate in reactions.

Halogenated solvents like dichloromethane (B109758) (DCM) are commonly used as inert media for a variety of organic reactions due to their ability to dissolve a wide range of organic compounds. nih.gov For instance, the synthesis of some carbazole derivatives has been carried out in DCM. nih.gov

Furthermore, highly fluorinated solvents like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) have been shown to promote palladium-catalyzed direct arylation reactions, even at room temperature. chemrxiv.org The high polarity and low nucleophilicity of HFIP are thought to facilitate the C-H activation step.

Conversely, under specific conditions such as photoirradiation, halogenated polycyclic aromatic hydrocarbons can undergo transformation in which the halogenated solvent may play a role or the substrate itself may be dehalogenated. copernicus.org

Spectroscopic Characterization and Computational Studies of 1h Dibenzo C,g Carbazole, 3 Methyl

Advanced Spectroscopic Techniques

Advanced spectroscopic techniques are indispensable for the detailed characterization of complex organic molecules like 1H-Dibenzo[c,g]carbazole, 3-methyl-. These methods provide critical insights into the molecular structure, electronic transitions, and fragmentation patterns of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic compounds. For carbazole (B46965) derivatives, ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom.

While specific NMR data for 1H-Dibenzo[c,g]carbazole, 3-methyl- is not extensively documented, the analysis of the parent compound, 7H-Dibenzo[c,g]carbazole, and related methylated carbazoles offers valuable insights. nih.govtcichemicals.com The ¹H NMR spectrum of 7H-Dibenzo[c,g]carbazole in CDCl₃ shows characteristic signals for the aromatic protons. tcichemicals.com The introduction of a methyl group at the 3-position would be expected to introduce a singlet peak in the aliphatic region (around 2.0-2.5 ppm) of the ¹H NMR spectrum and influence the chemical shifts of the adjacent aromatic protons due to its electron-donating nature.

The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. For carbazole itself, the carbon signals are well-documented. researchgate.net In 1H-Dibenzo[c,g]carbazole, 3-methyl-, the methyl carbon would appear at a high field, and the carbons of the aromatic ring to which it is attached would experience a downfield shift.

Table 1: Representative ¹H and ¹³C NMR Data for Related Carbazole Structures

| Compound | Solvent | ¹H NMR (ppm) | ¹³C NMR (ppm) |

|---|---|---|---|

| 7H-Dibenzo[c,g]carbazole | CDCl₃ | Aromatic protons observed in the 7.0-9.0 ppm range. | Aromatic carbons typically resonate between 110-140 ppm. |

| N-methylcarbazole | CDCl₃ | Methyl protons at ~3.74 ppm. | Methyl carbon at ~29.1 ppm. |

Note: This table is illustrative and based on data from related compounds. tcichemicals.comchemicalbook.comnist.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is employed to study the electronic transitions within a molecule. The absorption spectrum of carbazole derivatives is characterized by several bands in the UV region, corresponding to π-π* transitions. researchgate.net The parent 7H-Dibenzo[c,g]carbazole exhibits characteristic absorption maxima. nih.govnih.gov

The introduction of a methyl group, an auxochrome, on the dibenzocarbazole (B1207471) framework is expected to cause a slight bathochromic (red) shift in the absorption bands due to its electron-donating effect, which influences the energy of the π-orbitals. researchgate.net The UV-Vis spectrum of 1H-Dibenzo[c,g]carbazole, 3-methyl- would therefore be predicted to show absorption bands at slightly longer wavelengths compared to the unsubstituted parent compound.

Table 2: Typical UV-Vis Absorption Maxima for Carbazole Derivatives

| Compound | Solvent | Absorption Maxima (λ_max, nm) |

|---|---|---|

| Carbazole | Various | ~292, 325-330 |

| 7H-Dibenzo[c,g]carbazole | Not specified | Multiple bands in the UV region. |

Note: The exact absorption maxima can vary depending on the solvent and specific substitution pattern. nist.govresearchgate.net

Fluorescence and Phosphorescence Emission Spectroscopy

Many carbazole derivatives are known for their strong fluorescence and phosphorescence properties, making them interesting for applications in organic light-emitting diodes (OLEDs). ontosight.airsc.org Upon excitation with UV light, these compounds emit light at a longer wavelength. Carbazole itself exhibits strong fluorescence and a long phosphorescence lifetime. nih.gov

The fluorescence spectrum of 1H-Dibenzo[c,g]carbazole, 3-methyl- is expected to be a mirror image of its absorption spectrum. The methyl group may slightly alter the emission wavelength and quantum yield. The study of related dibenzocarbazole derivatives has shown that the emission properties are sensitive to the substitution pattern and the molecular environment. nih.govresearchgate.net

Phosphorescence, a spin-forbidden emission from a triplet excited state, is also a characteristic feature of carbazoles. nih.gov The phosphorescence of carbazole derivatives is often observed at low temperatures. nih.gov The introduction of a methyl group could potentially influence the rate of intersystem crossing and thus affect the phosphorescence quantum yield and lifetime. rsc.org

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For 1H-Dibenzo[c,g]carbazole, 3-methyl-, the molecular ion peak (M⁺) in the mass spectrum would correspond to its molecular weight of 281.35 g/mol . High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass, confirming the elemental composition. rsc.org

The fragmentation pattern in the mass spectrum would be characteristic of the dibenzocarbazole core. Common fragmentation pathways for carbazoles involve the loss of small molecules like HCN. The presence of the methyl group might lead to additional fragmentation pathways, such as the loss of a methyl radical (CH₃•) or the formation of a tropylium-like ion. The mass spectrum of the parent 7H-Dibenzo[c,g]carbazole shows a prominent molecular ion peak at m/z 267. nih.govspectrabase.com

X-ray Crystallography and Structural Elucidation

Carbazole and its derivatives are generally planar molecules. researchgate.net The crystal structure of 1H-Dibenzo[c,g]carbazole, 3-methyl- would confirm the planarity of the dibenzocarbazole ring system and provide precise bond lengths and angles. The packing of the molecules in the crystal lattice, influenced by intermolecular interactions such as π-π stacking, would also be revealed. The position of the methyl group on the carbazole framework would be unequivocally determined.

Theoretical and Computational Chemistry

Theoretical and computational chemistry methods, such as Density Functional Theory (DFT), are powerful tools for complementing experimental data and providing deeper insights into the electronic structure and properties of molecules. nih.gov For 1H-Dibenzo[c,g]carbazole, 3-methyl-, computational studies can be used to:

Predict Spectroscopic Properties: Calculate theoretical NMR chemical shifts, UV-Vis absorption wavelengths, and vibrational frequencies, which can be compared with experimental data for validation.

Analyze Molecular Orbitals: Visualize the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to understand the electronic transitions observed in the UV-Vis spectrum.

Investigate Excited States: Model the excited state properties to understand the mechanisms of fluorescence and phosphorescence.

Determine Molecular Geometry: Optimize the ground state geometry to obtain theoretical bond lengths and angles, which can be compared with X-ray crystallography data.

Computational studies on carbazole derivatives have been instrumental in understanding their photophysical properties and designing new materials with tailored characteristics. rsc.org

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| 1H-Dibenzo[c,g]carbazole, 3-methyl- |

| 7H-Dibenzo[c,g]carbazole |

| Carbazole |

| N-methylcarbazole |

| 3-Methylcarbazole |

| 2-OH-DBC |

| 3-OH-DBC |

| 4-OH-DBC |

| 13c-OH-DBC |

| N-methyl-DBC |

| Benzo[a]pyrene |

| 1H-benzo[f]indole |

| 3,6-diiodo-9-tosyl-9H-carbazole |

| 3,6-Diiodocarbazole |

| 3,6-bis(4-(tert-butyl)phenyl)-9H-carbazole |

| Bis(4-bromophenyl)diphenylsilane |

| 1,4-Dibromobenzene |

| Dichlorodiphenylsilane |

| Potassium iodide |

| Potassium iodate |

| N-((1,4-dimethoxy-9H-carbazol-3-yl)methyl)-2-iodoaniline |

| N-((1,4-dimethoxy-9H-carbazol-3-yl)methyl)-N-(2-iodophenyl)acetamide |

| 1,4-dimethoxy-9H-carbazole-3-carbaldehyde |

| Toluene |

| Sodium hydroxide |

| Tetebutylammonium iodide |

| Benzyl bromide |

| Chloroform |

| 3-amino-3′-bromo-2,2′-binaphthyl |

| N-phenyldibenzo[b,h]carbazole |

| Sb-phenyldinaphtho[2,3-b:2′,3′-d]stibole |

| Dichlorophenylphosphine |

| 3,3′-dibromo-2,2′-binaphthyl |

| Dibenzothiophene (B1670422) |

| Diphenyl sulfone |

| Bisphenol A diglycidyl ether |

| 1,3-propylenediamine |

| 3,6-di(1H-imidazol-1-yl)-9H-carbazole |

| Polycarbazole |

| Penta methyl carbazole |

| Polyindole-carbazole |

| NiO |

| MoO3 |

| Ammonium persulfate |

| Indole (B1671886) |

| Carbazole–thiophene |

| 1,8-naphthalic anhydride |

| 3-thienylacetic acid |

| Sodium acetate |

| Ethanol |

| 3-[(4-methoxyphenyl)methylidene]-1H,3H-naphtho[1,8-cd]-pyran-1-one |

| 9-(4-bromophenyl)-9-carbazole |

| 9-(4-(diethoxy(methyl)silyl)phenyl)-9-carbazole |

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry for investigating the electronic structure of many-electron systems, such as organic molecules. For a compound like 1H-Dibenzo(c,g)carbazole, 3-methyl-, DFT calculations are employed to predict its optimized geometry, electronic properties, and vibrational frequencies.

The process typically involves selecting a functional, which approximates the exchange-correlation energy, and a basis set, which describes the atomic orbitals. A common and effective combination for organic molecules is the B3LYP functional with a 6-31+G(d,p) or larger basis set. nih.gov These calculations allow for the determination of the lowest energy conformation of the molecule, providing foundational data for all other theoretical analyses. The structural parameters obtained through DFT, such as bond lengths and angles, offer a theoretical benchmark that can be compared with experimental data from X-ray crystallography if available. nih.gov

Studies on Electronic Structure and Molecular Orbitals (e.g., HOMO-LUMO Gap)

The electronic behavior of a molecule is governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. nih.gov

A small HOMO-LUMO gap suggests that a molecule is more reactive and can be easily polarized, which is often associated with higher chemical reactivity and enhanced optical properties. For 1H-Dibenzo(c,g)carbazole, 3-methyl-, the electron-donating nature of the methyl group is expected to raise the energy of the HOMO, potentially leading to a smaller energy gap compared to its unsubstituted parent compound, 7H-Dibenzo[c,g]carbazole. DFT calculations are the primary tool used to compute the energies of these orbitals.

Table 1: Representative Frontier Molecular Orbital Energies and Energy Gaps for Related Compounds

| Compound/System | E_HOMO (eV) | E_LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| Triazolequinoxalin Derivative | -6.23 | -1.74 | 4.49 nih.gov |

| Carbazole-based D-A-D Cpd 1 | -5.15 | -2.20 | 2.95 |

Conformational Analysis and Molecular Geometry

DFT optimization calculations determine the precise bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface. These geometric parameters are fundamental to understanding the molecule's shape and how it interacts with other molecules.

Table 2: Predicted Molecular Geometry Parameters for a Dibenzocarbazole Core

| Parameter | Value | Parameter | Value |

|---|---|---|---|

| C-C (aromatic) bond length | ~1.39 - 1.42 Å | C-N bond length | ~1.37 Å |

| C-H bond length | ~1.09 Å | N-H bond length | ~1.01 Å |

Note: The values in this table are typical, generalized parameters for a carbazole-type ring system based on computational models. Precise values for 1H-Dibenzo(c,g)carbazole, 3-methyl- would require specific DFT calculations.

Hirshfeld Surface Analysis in Crystal Structures

Hirshfeld surface analysis is a powerful computational method for visualizing and quantifying intermolecular interactions within a crystal lattice. This technique maps the electron distribution of a molecule in a crystal, allowing for a detailed examination of close contacts between neighboring molecules. nih.gov

The analysis generates a three-dimensional surface colored according to the nature and closeness of intermolecular contacts. Red spots on the surface indicate contacts that are shorter than the van der Waals radii, highlighting significant interactions like hydrogen bonds. nih.gov The analysis is complemented by 2D fingerprint plots, which summarize all intermolecular contacts and provide quantitative percentages for each type of interaction (e.g., H···H, C···H/H···C, N···H/H···N). This information is crucial for understanding the crystal packing and the forces that stabilize the solid-state structure.

Table 3: Representative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of a Heterocyclic Compound

| Contact Type | Contribution to Hirshfeld Surface (%) |

|---|---|

| H···H | 57.7% nih.gov |

| C···H / H···C | 15.2% |

| O···H / H···O | 10.5% |

| N···H / H···N | 8.3% |

| C···C | 3.8% |

Data is based on a representative triazolequinoxalin derivative to illustrate the output of a Hirshfeld analysis. nih.gov The specific percentages for 1H-Dibenzo(c,g)carbazole, 3-methyl- would depend on its unique crystal packing.

Theoretical Studies of Molecular Interactions with Biological Macromolecular Surfaces

The dibenzocarbazole scaffold is present in several compounds known for their biological activity, including carcinogenic properties. Theoretical studies are vital for understanding how these molecules interact with biological macromolecules like DNA. nih.gov The parent compound, 7H-Dibenzo[c,g]carbazole, is a known carcinogen that can form covalent bonds (adducts) with DNA, leading to mutations. nih.govnih.gov

Computational methods such as molecular docking are used to predict and analyze the binding of 1H-Dibenzo(c,g)carbazole, 3-methyl- to a DNA helix. researchgate.net These simulations can reveal the preferred binding mode—whether the molecule intercalates between the DNA base pairs or binds to the minor or major groove. mdpi.combiointerfaceresearch.com The calculations also identify key interactions, such as hydrogen bonds and van der Waals or π-π stacking forces, that stabilize the molecule-DNA complex. mdpi.com Such studies are instrumental in elucidating the molecular mechanisms of toxicity and carcinogenicity. nih.gov

Environmental Occurrence, Fate, and Degradation of Dibenzo C,g Carbazoles

Environmental Fate Processes

Sorption and Adsorption Mechanisms:No data available.

Further research and environmental monitoring are required to determine the presence, sources, and behavior of 1H-Dibenzo(c,g)carbazole, 3-methyl- in the environment. Without such studies, a detailed and accurate account as per the requested outline is not possible.

Leaching Potential

Bioaccumulation in Environmental Organisms

Dibenzo(c,g)carbazoles, including their methylated derivatives, are recognized for their potential to bioaccumulate in environmental organisms. This is a consequence of their high lipophilicity, which allows them to be readily absorbed and stored in the fatty tissues of living organisms. Although specific bioaccumulation factors (BAFs) for 1H-Dibenzo(c,g)carbazole, 3-methyl- are not documented, studies on the parent compound and its derivatives confirm this tendency. For instance, 7H-Dibenzo[c,g]carbazole (DBC) is known to have a high bioaccumulation potential. researchgate.net

Research on other carbazole (B46965) derivatives, such as polyhalogenated carbazoles (PHCZs), has shown a significant positive correlation between their octanol-water partition coefficient (logKow) and their bioaccumulation factor. This suggests that more hydrophobic compounds, like methylated dibenzocarbazoles, are likely to have a higher potential for bioaccumulation. Furthermore, studies have demonstrated the trophic magnification of carbazoles in aquatic food webs, indicating that concentrations of these compounds can increase at higher trophic levels.

Interestingly, studies on the chlorination of seawater containing 3-methyl carbazole have shown the formation of polyhalogenated carbazoles, specifically 1,8-dibromo-3,6-dichlorocarbazole. This transformation in the environment can lead to the formation of even more persistent and bioaccumulative compounds.

Abiotic Degradation Pathways

Photodegradation Mechanisms

Photodegradation is a significant abiotic degradation pathway for dibenzo(c,g)carbazoles in the environment, particularly in the atmosphere and in sunlit surface waters. The extended aromatic ring system of these compounds allows them to absorb ultraviolet (UV) radiation, leading to their photochemical transformation.

For the parent compound, 7H-Dibenzo[c,g]carbazole (DBC), photoactivation at physiologically relevant doses of UVA light has been shown to result in strong genotoxicity and oxidative stress. researchgate.net In the atmosphere, vapor-phase carbazole is rapidly degraded by photochemically produced hydroxyl radicals, with an estimated half-life of about 3 hours. nih.gov When adsorbed to particulate matter, the rate of photodegradation is dependent on the nature of the substrate. Substrates with a high carbon content can stabilize the compound and inhibit photodegradation. nih.gov

While specific photodegradation rates for 1H-Dibenzo(c,g)carbazole, 3-methyl- are not available, it is expected to undergo similar photochemical reactions. The presence of the methyl group may slightly alter the absorption spectrum and the rate of degradation, but the fundamental mechanism of photo-induced degradation is likely to be similar to that of the parent compound.

Chemical Oxidation Processes

Chemical oxidation plays a role in the transformation of dibenzo(c,g)carbazoles in the environment. A key oxidant in this process is the hydroxyl radical (•OH), which is highly reactive and can initiate the degradation of these compounds in both atmospheric and aquatic environments.

While specific studies on the chemical oxidation of 1H-Dibenzo(c,g)carbazole, 3-methyl- are scarce, research on the parent compound, carbazole, indicates that it can be oxidized by various chemical means. For instance, the oxidation of carbazole by the laccase enzyme from the fungus Coriolopsis gallica has been reported, suggesting that enzymatic oxidation processes can contribute to its degradation in the environment.

Biotic Degradation Pathways

Microbial Degradation Mechanisms

Microbial degradation is a crucial pathway for the removal of dibenzo(c,g)carbazoles from the environment. A variety of microorganisms have been shown to degrade carbazole and its derivatives, utilizing them as a source of carbon, nitrogen, and energy.

Studies have identified several bacterial strains capable of degrading carbazole, with the primary degradation pathway involving angular dioxygenation. This process, catalyzed by a carbazole 1,9a-dioxygenase, is a novel type of oxygenation reaction that leads to the mineralization of the carbazole ring system. The key metabolites in this pathway are often anthranilic acid and catechol.

Research on the biodegradation of methylated carbazoles has shown that the position of the methyl group can influence the rate of degradation. A study on the degradation of various methyl-substituted carbazoles by a Pseudomonas sp. strain revealed that C(1)-carbazoles were degraded preferentially over carbazole and C(2)-carbazoles. Among the C(1)-carbazole isomers, 1-methyl carbazole was the most susceptible to degradation. This suggests that the position of the methyl group on the dibenzo(c,g)carbazole ring system of 1H-Dibenzo(c,g)carbazole, 3-methyl- would likely influence its susceptibility to microbial attack.

While specific degradation pathways for 1H-Dibenzo(c,g)carbazole, 3-methyl- have not been elucidated, it is expected to follow a similar degradation route to other methylated carbazoles, involving initial enzymatic attack and subsequent ring cleavage. The presence and position of the methyl group may, however, necessitate specific enzymatic machinery for its complete mineralization.

Angular Dioxygenation

Angular dioxygenation is the most extensively studied and significant pathway for the complete mineralization of carbazole. nih.govresearchgate.net This process involves a novel oxidative attack at a ring-fused position, specifically at the C1 and C9a carbons adjacent to the nitrogen atom. nih.gov This initial attack is catalyzed by the multi-component enzyme, carbazole 1,9a-dioxygenase (CARDO). nih.govnih.gov

The reaction produces an unstable dihydroxylated intermediate, 1-hydro-1,9a-dihydroxycarbazole, which spontaneously undergoes hetero-ring cleavage to form 2'-aminobiphenyl-2,3-diol (B1216862). nih.govnih.gov This intermediate is then further metabolized through a series of reactions. This angular attack is considered the key step that commits the carbazole molecule to a degradative pathway leading to intermediates of the central metabolism, such as the tricarboxylic acid (TCA) cycle. nih.govresearchgate.net While this pathway is well-established for carbazole, the specific activity of CARDO on 1H-Dibenzo(c,g)carbazole, 3-methyl- has not been detailed, but the broad substrate specificity of the enzyme suggests it is a likely route of initial attack. nih.gov

Lateral Dioxygenation

Lateral dioxygenation is an alternative initial oxidative pathway where the attack occurs on the lateral carbons of one of the benzene (B151609) rings, rather than the angular positions near the heteroatom. For carbazole, this has been observed at the C3 and C4 positions. nih.govresearchgate.net This pathway was first proposed in studies of fluorene-degrading bacteria, such as Pseudomonas cepacia F297, which were also capable of transforming carbazole. nih.gov

The lateral attack yields different intermediates compared to angular dioxygenation. For carbazole, it results in the formation of compounds like 4-(3′-hydroxy-2′-indoyl)-2-oxo-3-butenoic acid. nih.gov Unlike angular dioxygenation, this pathway does not typically lead to complete mineralization of the carbazole molecule and often results in the accumulation of dead-end products. nih.gov The effect of a methyl group at the C3 position, as in 1H-Dibenzo(c,g)carbazole, 3-methyl-, would likely influence the feasibility and products of a lateral dioxygenation attack at this ring.

Monohydroxylation Pathways

Monohydroxylation represents a third initial mode of attack where a single hydroxyl group is added to the carbazole structure. This transformation is a common metabolic reaction in both bacteria and fungi. nih.gov For carbazole, studies using the fungus Aspergillus flavus identified 1-hydroxy-, 2-hydroxy-, and 3-hydroxycarbazoles as bioconversion products, with 3-hydroxycarbazole being the major product. nih.gov

In mammalian systems, the metabolism of the parent 7H-dibenzo[c,g]carbazole (DBC) also proceeds primarily through monohydroxylation, yielding phenols such as 2-OH-DBC, 3-OH-DBC, and 5-OH-DBC as the major metabolites. nih.gov While microbial data for 3-methyl-DBC is scarce, studies on the peroxidase-catalyzed oxidation of N-methylcarbazole show the formation of N-(hydroxymethyl)carbazole, indicating that hydroxylation is a key transformation step for methylated carbazoles. researchgate.net This suggests that microbial degradation of 1H-Dibenzo(c,g)carbazole, 3-methyl- would also likely involve monohydroxylation steps, either on the carbocyclic rings or potentially at the methyl group itself.

Ring Cleavage and Mineralization

Following the initial dioxygenation, the degradation pathway continues with the cleavage of the aromatic ring. In the angular dioxygenation pathway of carbazole, the intermediate 2'-aminobiphenyl-2,3-diol undergoes meta-cleavage. nih.govnih.gov This reaction is catalyzed by an extradiol dioxygenase, which opens the hydroxylated ring to produce a linear compound, 2-hydroxy-6-(2-aminophenyl)-6-oxo-2,4-hexadienoic acid (HOADA). nih.govnih.gov

This meta-cleavage product is then hydrolyzed to yield anthranilic acid, a key intermediate. nih.govnih.gov Anthranilic acid is further metabolized to catechol, which can then enter the central metabolic pathways (like the TCA cycle) through either ortho- or meta-cleavage, leading to the complete mineralization of the original carbazole molecule into carbon dioxide and water. nih.govunesp.br This complete degradation is a hallmark of the angular dioxygenation pathway. nih.govresearchgate.net

Identification of Microbial Metabolites and Intermediates

The identification of metabolites is crucial for elucidating biodegradation pathways. For carbazole and its analogs, several key intermediates have been consistently identified in microbial cultures.

| Parent Compound | Pathway | Key Metabolites/Intermediates | Organism(s) |

| Carbazole | Angular Dioxygenation | 2'-aminobiphenyl-2,3-diol, 2-hydroxy-6-(2-aminophenyl)-6-oxo-2,4-dienoate (HOADA), Anthranilic acid, Catechol | Pseudomonas resinovorans CA10, Sphingomonas sp. |

| Carbazole | Lateral Dioxygenation | 4-(3′-hydroxy-2′-indoyl)-2-oxo-3-butenoic acid | Pseudomonas cepacia F297 |

| Carbazole | Monohydroxylation | 1-hydroxycarbazole, 2-hydroxycarbazole, 3-hydroxycarbazole | Aspergillus flavus |

| Dibenzofuran (B1670420) (analog) | Angular Dioxygenation | 2,2′,3-trihydroxybiphenyl, 2-hydroxy-6-(2-hydroxyphenyl)-6-oxo-2,4-hexadienoic acid, Salicylic (B10762653) acid | Sphingomonas sp. strain XLDN2-5 |

This table summarizes findings from studies on carbazole and its structural analog dibenzofuran. nih.govnih.gov Specific microbial metabolite studies for 1H-Dibenzo(c,g)carbazole, 3-methyl- are not widely available.

The signature metabolites of the most efficient degradation route, angular dioxygenation, are anthranilic acid and catechol. nih.govresearchgate.net The presence of these compounds in culture extracts is strong evidence that this pathway is active. For the structurally similar compound dibenzofuran, degradation by carbazole-utilizing bacteria like Sphingomonas sp. XLDN2-5 also proceeds via angular dioxygenation, producing analogous intermediates such as 2,2′,3-trihydroxybiphenyl and salicylic acid. nih.gov

Cometabolic Degradation Processes

Cometabolism is a phenomenon where microorganisms degrade a substance they cannot use as a primary energy source, provided that another growth-promoting substrate is present. This process is highly relevant for the environmental remediation of complex mixtures of pollutants. nih.gov

Carbazole-degrading bacteria have demonstrated the ability to cometabolically degrade other recalcitrant heterocyclic compounds. For instance, Sphingomonas sp. strain XLDN2-5, which utilizes carbazole as its sole source of carbon, nitrogen, and energy, can also degrade dibenzofuran (DBF) and dibenzothiophene (B1670422) (DBT) when grown in the presence of carbazole. nih.govresearchgate.net In laboratory experiments, after 48 hours of incubation with carbazole as the growth substrate, the bacteria completely removed DBF and transformed over 90% of the initial DBT. nih.gov

This capability is attributed to the broad substrate specificity of the enzymes involved in the carbazole degradation pathway, particularly the initial dioxygenase. The enzymes induced by carbazole can fortuitously act on other structurally similar molecules. This suggests that in an environment contaminated with a mixture of polycyclic aromatic compounds, the presence of carbazole could stimulate the bioremediation of other pollutants, including methylated dibenzocarbazoles like 1H-Dibenzo(c,g)carbazole, 3-methyl-.

Enzymatic Systems Involved in Degradation (e.g., Carbazole 1,9a-dioxygenase)

The key enzymatic system responsible for initiating the biodegradation of carbazole is Carbazole 1,9a-dioxygenase (CARDO). nih.govnih.gov CARDO is a three-component Rieske non-heme iron oxygenase system. nih.gov This class of enzymes is renowned for its ability to catalyze the difficult reaction of incorporating both atoms of molecular oxygen into an aromatic ring.

The CARDO system consists of three distinct proteins:

Terminal Oxygenase (CarAa): A homotrimeric enzyme that contains the catalytic site, featuring a Rieske [2Fe-2S] cluster and a mononuclear non-heme iron center where the oxygenation of the substrate occurs. nih.gov

Ferredoxin (CarAc): An iron-sulfur protein that acts as an electron shuttle, transferring electrons from the reductase to the terminal oxygenase. nih.govnih.gov

Ferredoxin Reductase (CarAd): An enzyme that receives electrons from a primary electron donor like NAD(P)H and transfers them to the ferredoxin component. nih.govnih.gov

Substrate Specificity of Carbazole 1,9a-dioxygenase (CARDO) The CARDO from Pseudomonas sp. strain CA10 has been shown to have a remarkably broad substrate range, capable of catalyzing diverse types of oxygenation reactions on various aromatic compounds. nih.gov

| Substrate | Reaction Type | Product(s) |

| Carbazole | Angular Dioxygenation | 2'-Aminobiphenyl-2,3-diol (via unstable intermediate) |

| Dibenzofuran | Angular Dioxygenation | 2,2',3-Trihydroxybiphenyl (via unstable intermediate) |

| Dibenzo-p-dioxin | Angular Dioxygenation | 2,2',3-Trihydroxydiphenyl ether (via unstable intermediate) |

| Naphthalene | cis-Dihydroxylation | cis-1,2-Dihydroxy-1,2-dihydronaphthalene |

| Fluorene | Monooxygenation | 9-Hydroxyfluorene |

| Dibenzothiophene | Monooxygenation (Sulfoxidation) | Dibenzothiophene-5-oxide |

| Data compiled from studies on CARDO from Pseudomonas sp. strain CA10. nih.gov |

This enzymatic versatility is crucial for the cometabolic degradation of various pollutants. The ability of CARDO to perform angular dioxygenation, lateral dihydroxylation, and monooxygenation on different substrates highlights its adaptability. nih.gov This broad specificity strongly suggests that CARDO is capable of acting on substituted dibenzocarbazoles, although the precise products for 1H-Dibenzo(c,g)carbazole, 3-methyl- remain to be experimentally confirmed.

Advanced Applications of 1h Dibenzo C,g Carbazole, 3 Methyl in Materials Science and Optoelectronics

Applications in Organic Electronics

The unique electronic structure of the dibenzo[c,g]carbazole core, characterized by an extended π-conjugated system, makes it an excellent candidate for various organic electronic devices. The introduction of a methyl group at the 3-position can further modulate its electronic properties, enhancing its performance in specific applications.

Organic Light-Emitting Diodes (OLEDs)

Carbazole (B46965) derivatives are widely utilized as host materials in phosphorescent OLEDs (PhOLEDs) due to their high triplet energy, which is crucial for efficient energy transfer to phosphorescent guest emitters. The high triplet energy of the carbazole moiety (around 3.02 eV) ensures that the triplet excitons of the guest material are effectively confined, leading to high quantum efficiencies. rsc.org

Table 1: Performance of Selected Carbazole-Based Host Materials in OLEDs

| Host Material | Emitter | Max. EQE (%) | Max. Luminance (cd/m²) | CIE (x, y) |

| BCzB-PPI | - | 4.43 | 11,364 | (0.159, 0.080) |

| 26CzDBF | FIrpic | 22.9 | - | (0.14, 0.16) |

Data sourced from studies on carbazole derivatives, not specifically 1H-Dibenzo(c,g)carbazole, 3-methyl-. nih.govnih.gov

Organic Field-Effect Transistors (OFETs)

The charge carrier mobility of the active material is a key parameter determining the performance of OFETs. The planar structure and extended π-conjugation of dibenzo[c,g]carbazole derivatives facilitate intermolecular π-π stacking, which is essential for efficient charge transport. While specific mobility data for 1H-Dibenzo(c,g)carbazole, 3-methyl- is not documented in available literature, research on related carbazole-based materials provides valuable insights.

For example, theoretical investigations into carbazole-based dyes have shown that varying the terminal electron donor can significantly influence the electronic properties, suggesting a pathway to optimize charge transport. researchgate.net The introduction of a methyl group can affect the molecular packing and, consequently, the charge carrier mobility. While direct experimental data is pending, the inherent properties of the dibenzocarbazole (B1207471) skeleton suggest its potential for use in high-performance OFETs.

Organic Photovoltaics (OPVs)

In the realm of organic photovoltaics, carbazole derivatives are often employed as the electron-donating component in the active layer of bulk heterojunction (BHJ) solar cells. Their ability to absorb light in the visible spectrum and their favorable highest occupied molecular orbital (HOMO) energy levels make them suitable for efficient charge separation at the donor-acceptor interface.

A review of carbazole-based photosensitizers highlights their tunable features for absorption on semiconductor layers, which is critical for creating a sufficient push-pull force for the conversion of sunlight into electrical energy. ontosight.ai Although specific efficiency data for OPVs based on 1H-Dibenzo(c,g)carbazole, 3-methyl- is not available, the broader class of carbazole dyes has shown significant promise in dye-sensitized solar cells (DSSCs). researchgate.net The molecular design of the sensitizer, including the nature of the substituent groups, is crucial for achieving high power conversion efficiencies. researchgate.net

Development of Novel Materials

The versatility of the dibenzo[c,g]carbazole scaffold allows for the development of novel materials with tailored optical and electrical properties through chemical modification. The strategic placement of substituents, such as a methyl group, can fine-tune the electronic and photophysical characteristics of the parent molecule.

Materials with Tunable Optical Properties

The photophysical properties of carbazole derivatives can be systematically altered by chemical substitution. nih.gov For instance, the introduction of different substituents on the carbazole core can lead to shifts in the emission maxima and changes in fluorescence quantum yields. nih.gov This tunability is crucial for designing materials for specific applications, such as emitters for different colors in OLED displays or sensitizers for capturing different parts of the solar spectrum in OPVs.

While detailed studies on the specific optical tuning of 1H-Dibenzo(c,g)carbazole, 3-methyl- are not prevalent, research on substituted carbazoles demonstrates the principle. The emission of some carbazole derivatives shows both specific and general solvent effects, and intermolecular excitation energy transfer can be observed, indicating complex photophysical behavior that can be harnessed. nih.gov

Materials with Specific Electrical Properties

The electrical properties of dibenzo[c,g]carbazole derivatives can also be tailored through synthetic modifications. The introduction of a methyl group, for example, can influence the ionization potential and electron affinity of the molecule, thereby affecting its charge injection and transport properties. A study on methylated 7H-dibenzo[c,g]carbazoles, including the 3-methyl derivative, has been conducted, although the focus was on their biological activity. nih.gov However, the synthesis and characterization of these compounds provide a foundation for future investigations into their electrical properties for electronic applications. nih.gov

The development of carbazole-triarylborane hybrids is a prime example of how the electrical properties can be tuned by combining electron-donating carbazole units with electron-accepting triarylborane moieties, leading to materials with excellent charge-transfer characteristics. rsc.org This approach could be applied to 3-methyl-1H-dibenzo[c,g]carbazole to create novel materials with specific electrical functionalities for advanced electronic devices.

Materials with Specific Magnetic Properties

There is currently no available scientific literature detailing the investigation of 1H-Dibenzo(c,g)carbazole, 3-methyl- for applications in materials with specific magnetic properties. Research on the magnetic properties of carbazole derivatives is an emerging field, and studies have not yet been published that focus on this particular compound.

Role as Photosensitizers and Photoredox Catalysts

The parent compound, 7H-dibenzo[c,g]carbazole (DBC), is known to be photoactivated by UVA light, which suggests that its derivatives may also possess photosensitive properties. nih.gov However, there are no specific studies available that characterize 1H-Dibenzo(c,g)carbazole, 3-methyl- as a photosensitizer or a photoredox catalyst. The potential for this compound to be used in such applications is suggested by the general properties of the carbazole family, but detailed research, including quantum yields, excited-state lifetimes, and catalytic efficiency for specific reactions, is not present in the available literature. ontosight.airsc.org

Self-Assembly Behavior and Packing Motifs in Solid State

The self-assembly behavior and solid-state packing are crucial for determining the performance of organic materials in electronic devices. The substitution on the carbazole core is known to significantly influence intermolecular interactions and molecular organization. However, there are no published crystallographic data or detailed studies on the self-assembly and packing motifs specifically for 1H-Dibenzo(c,g)carbazole, 3-methyl- . Therefore, information regarding its crystal structure, intermolecular interactions (such as π-π stacking or hydrogen bonding), and how these affect its material properties remains uninvestigated.

Advanced Analytical Methodologies for Dibenzo C,g Carbazole, 3 Methyl

Extraction and Sample Preparation Techniques for Complex Environmental Matrices

The isolation of 1H-Dibenzo[c,g]carbazole, 3-methyl- from complex matrices like soil, sediment, water, and biological tissues is a critical first step that dictates the reliability of subsequent analysis. The choice of extraction technique depends on the sample type, the concentration of the analyte, and the required level of cleanup.

Liquid-Liquid Extraction (LLE) is a conventional method used to separate analytes based on their differential solubility in two immiscible liquid phases. youtube.comkochmodular.comyoutube.com For environmental samples, a common approach involves extracting the analyte from an aqueous phase into a water-immiscible organic solvent, such as dichloromethane (B109758) or hexane. researchpublish.com While robust, LLE can be labor-intensive and may require large volumes of organic solvents. gcms.cz

Solid-Phase Extraction (SPE) has become a preferred alternative to LLE due to its efficiency, reduced solvent consumption, and potential for automation. gcms.czsigmaaldrich.com This technique involves passing a liquid sample through a solid sorbent that retains the analyte. youtube.com For non-polar compounds like methylated dibenzocarbazoles, reversed-phase sorbents (e.g., C18) are commonly employed. The process involves four key steps: conditioning the sorbent, loading the sample, washing away impurities, and finally eluting the analyte of interest with a small volume of an organic solvent. gcms.czmdpi.com For cleaning extracts from solid samples like soil or sediment, normal-phase sorbents like silica (B1680970) or Florisil can be effective. nih.govresearchgate.net Pressurized Liquid Extraction (PLE) can also be used for solid samples, often followed by an SPE cleanup step to remove interferences before instrumental analysis. nih.gov

Table 1: Comparison of Extraction Techniques

| Feature | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |

|---|---|---|

| Principle | Partitioning between two immiscible liquids | Partitioning between a solid sorbent and a liquid |

| Solvent Usage | High | Low |

| Efficiency | Can be less efficient; emulsion formation is common | High efficiency and recovery |

| Automation | Difficult to automate | Easily automated |

| Selectivity | Lower | Higher, due to variety of available sorbents |

| Sample Throughput | Low | High |

Chromatographic Separation Techniques

Chromatography is essential for separating 1H-Dibenzo[c,g]carbazole, 3-methyl- from other isomers and interfering compounds present in the prepared extract. The difficulty in separating isomeric PAHs and their derivatives makes the choice of chromatographic technique crucial.

Comprehensive two-dimensional gas chromatography (GCxGC) offers significantly enhanced separation capacity compared to single-column GC, which is vital for analyzing complex mixtures like petroleum-contaminated samples or combustion byproducts. nih.govgcms.cz In a typical GCxGC setup for PAH analysis, a non-polar column is used in the first dimension to separate compounds by their boiling points, while a second, shorter column of different polarity provides an orthogonal separation. gcms.cz This high resolving power is critical for separating the numerous methylated and isomeric forms of dibenzocarbazoles that may co-elute in a one-dimensional system, thereby enabling more accurate identification and quantification. nih.gov

Liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) is a powerful tool for the analysis of dibenzocarbazole (B1207471) derivatives. While LC provides the physical separation of compounds in a mixture, HRMS offers highly accurate mass measurements. This accuracy is sufficient to determine the elemental composition of an analyte, allowing for confident differentiation of 1H-Dibenzo[c,g]carbazole, 3-methyl- from other compounds that may have the same nominal mass but a different chemical formula. This technique is particularly valuable in non-targeted screening and for the characterization of metabolites and degradation products in various matrices. nih.gov

High-performance liquid chromatography (HPLC) is a widely used technique for the analysis of PAHs and their derivatives. When equipped with a Diode Array Detector (DAD), the system can acquire full UV-visible spectra of the analytes as they elute, which aids in their identification. For enhanced sensitivity and selectivity, a Fluorescence Detector (FLD) is often used in series. Aromatic compounds like dibenzocarbazoles are naturally fluorescent, and FLD can provide detection limits that are orders of magnitude lower than DAD. The selection of specific excitation and emission wavelengths allows for the selective detection of target compounds with minimal interference from matrix components.

Gas chromatography-quadrupole time-of-flight mass spectrometry (GC-QToF MS) merges the high-quality separation of capillary GC with the high-resolution, accurate-mass capabilities of a QToF detector. This hybrid technology provides comprehensive data, enabling both the quantification of target compounds and the identification of unknown or non-targeted species in a single run. For complex environmental analysis, GC-QToF MS can generate a list of potential compounds based on accurate mass measurements, which is invaluable for identifying contaminants like methylated dibenzocarbazoles without the need for authentic standards for every single isomer. The analytical approach is similar to methods developed for oxygenated PAHs and other complex compound classes. nih.gov

Reverse-phase HPLC (RP-HPLC) is the most common mode of liquid chromatography for the separation of non-polar to moderately polar compounds like 1H-Dibenzo[c,g]carbazole, 3-methyl-. The stationary phase is non-polar (typically a C18-bonded silica), and the mobile phase is a polar solvent mixture, usually consisting of acetonitrile (B52724) and/or methanol (B129727) with water. A gradient elution, where the proportion of the organic solvent is increased over time, is typically used to separate a wide range of compounds, from more polar to highly non-polar, within a single analytical run. This technique forms the basis for the separations used in the HPLC-DAD/FLD and LC-HRMS methods described above.

Table 2: Summary of Chromatographic Techniques for 1H-Dibenzo[c,g]carbazole, 3-methyl- Analysis

| Technique | Separation Principle | Detector(s) | Key Advantage |

|---|---|---|---|

| GCxGC | Two columns with different polarity | MS, FID | Superior resolving power for complex isomeric mixtures. nih.gov |

| LC-HRMS | Reverse-phase liquid chromatography | High-Resolution Mass Spectrometry | Confident identification via accurate mass measurement. nih.gov |

| HPLC-DAD/FLD | Reverse-phase liquid chromatography | Diode Array, Fluorescence | High sensitivity and selectivity for fluorescent aromatic compounds. |

| GC-QToF MS | High-resolution capillary gas chromatography | Quadrupole Time-of-Flight MS | Provides high-resolution, accurate-mass data for both targeted and non-targeted screening. nih.gov |

| RP-HPLC | Partitioning on a non-polar stationary phase | DAD, FLD, MS | Robust and versatile for separating non-polar compounds. |

Table 3: Compound Names Mentioned in this Article

| Compound Name |

|---|

| 1H-Dibenzo[c,g]carbazole, 3-methyl- |

| Dichloromethane |

| Hexane |

| Acetonitrile |

| Methanol |

| Silica |

Mass Spectrometric Detection and Quantification

Mass spectrometry (MS) stands as a cornerstone for the sensitive and selective detection of 1H-Dibenzo(c,g)carbazole, 3-methyl-. Its ability to provide molecular weight and structural information makes it indispensable for identifying and quantifying this compound in complex environmental and biological samples. When coupled with chromatographic separation techniques, MS offers unparalleled analytical power.

Liquid Chromatography/Tandem Mass Spectrometry (LC/MS/MS)

Liquid chromatography/tandem mass spectrometry (LC/MS/MS) is a premier technique for the quantification of 1H-Dibenzo(c,g)carbazole, 3-methyl-. The methodology involves separating the analyte from the sample matrix using liquid chromatography, followed by ionization and detection with a tandem mass spectrometer, typically a triple quadrupole (QqQ) instrument. nih.gov This approach is renowned for its high sensitivity and selectivity, making it suitable for trace-level analysis. researchgate.net

The most common mode of operation for quantification is Multiple Reaction Monitoring (MRM). nih.gov In MRM, the first quadrupole (Q1) is set to select the protonated molecule of 1H-Dibenzo(c,g)carbazole, 3-methyl- ([M+H]⁺), which is known as the precursor ion. This precursor ion is then fragmented in the second quadrupole (q2), the collision cell, by collision-induced dissociation (CID). The third quadrupole (Q3) is set to monitor for specific, characteristic fragment ions, known as product ions. This two-stage mass filtering significantly reduces background noise and matrix interference, leading to a highly specific and sensitive assay. mdpi.comresearchgate.net The selection of optimal MRM transitions (precursor ion → product ion) and the tuning of instrument parameters like collision energy and cone voltage are critical steps in method development. mdpi.com

While specific validated parameters for 1H-Dibenzo(c,g)carbazole, 3-methyl- are not widely published, a typical LC/MS/MS method would be developed based on the principles outlined for other methylated compounds and polycyclic aromatic compounds. researchgate.netmdpi.com The monoisotopic mass of the neutral molecule (C₂₁H₁₅N) is 281.1204 Da. Therefore, the protonated precursor ion ([M+H]⁺) would have an m/z of approximately 282.1282. Fragmentation would likely involve the loss of the methyl group or cleavages of the carbazole (B46965) ring structure.

Table 1: Illustrative LC/MS/MS Parameters for 1H-Dibenzo(c,g)carbazole, 3-methyl-

| Parameter | Value/Setting | Description |

|---|---|---|

| Ionization Mode | Electrospray Ionization (ESI), Positive | Generates protonated molecules ([M+H]⁺) suitable for MS analysis. |

| Precursor Ion (m/z) | 282.13 | The mass-to-charge ratio of the protonated parent molecule selected in Q1. |

| Product Ion 1 (m/z) | 267.11 | A primary fragment ion used for quantification (e.g., loss of a methyl group, [M+H-CH₃]⁺). |

| Product Ion 2 (m/z) | 239.09 | A secondary fragment ion used for confirmation. |

| Collision Energy (eV) | 20-40 eV | The energy applied in the collision cell to induce fragmentation. This value requires empirical optimization. mdpi.com |

| Dwell Time (ms) | 50-100 ms | The time spent acquiring data for a specific MRM transition. |

High-Resolution Extraction of Monoisotopic Masses

High-resolution mass spectrometry (HRMS), utilizing instruments like Orbitrap or time-of-flight (TOF) analyzers, offers an alternative and complementary approach to tandem MS. Instead of relying on specific fragmentation patterns, HRMS provides a highly accurate mass measurement of the intact ion, typically with a mass accuracy of less than 5 parts per million (ppm). csic.es

For 1H-Dibenzo(c,g)carbazole, 3-methyl- (formula C₂₁H₁₅N), the calculated exact monoisotopic mass of the neutral molecule is 281.1204 Da. An HRMS instrument can detect the protonated molecule at m/z 282.1277 (for [M+H]⁺). By extracting the ion chromatogram for this highly specific mass with a very narrow mass window (e.g., ± 0.005 Da), it is possible to selectively detect the compound with minimal interference from other co-eluting species in the sample. nih.gov This capability is particularly valuable in untargeted screening and for identifying unknown metabolites where reference standards for creating MRM methods are unavailable.

Preconcentration and Enrichment Techniques (e.g., Solid-Phase Microextraction - SPME)

Due to the often low concentrations of 1H-Dibenzo(c,g)carbazole, 3-methyl- in samples, a preconcentration or enrichment step is crucial for robust quantification. Solid-phase microextraction (SPME) is a solvent-free, simple, and efficient sample preparation technique that integrates sampling, extraction, and concentration into a single step. e3s-conferences.org The technique uses a fused silica fiber coated with a stationary phase. The fiber is exposed to the sample (either by direct immersion in a liquid or in the headspace above a liquid or solid), where analytes partition from the sample matrix into the fiber coating. sigmaaldrich.com

The choice of fiber coating is the most critical parameter for successful SPME analysis. For polycyclic aromatic nitrogen heterocycles (PANHs), a class that includes 1H-Dibenzo(c,g)carbazole, 3-methyl-, studies have shown that combination fibers are often most effective. The extraction efficiency for PANHs has been found to increase in the order: Polydimethylsiloxane (PDMS) < Polyacrylate (PA) < Polydimethylsiloxane/Divinylbenzene (PDMS/DVB). tandfonline.com For semi-volatile compounds with molecular weights like that of the target analyte (~281 g/mol ), fibers such as Divinylbenzene/Carboxen/PDMS (DVB/CAR/PDMS) are also highly recommended due to their mixed polarity and porous structure, which allows for the efficient trapping of a broad range of analytes. sigmaaldrich.comresearchgate.net

Advanced methods such as thin-film solid-phase microextraction (TF-SPME), which uses a planar sheet with a larger volume of sorbent, can offer even greater sensitivity for trace-level analysis. nih.gov

Table 2: Comparison of SPME Fiber Coatings for Polycyclic Aromatic Nitrogen Heterocycles

| Fiber Coating | Abbreviation | Typical Analytes | Comments for PANH Analysis |

|---|---|---|---|

| Polydimethylsiloxane | PDMS | Non-polar, semi-volatile to volatile compounds (MW 80-500) sigmaaldrich.com | Lowest efficiency for PANHs compared to other fibers. tandfonline.com |

| Polyacrylate | PA | Polar, semi-volatile compounds (MW 80-300) sigmaaldrich.com | More efficient than PDMS for polar heterocycles. tandfonline.com |

| Polydimethylsiloxane/Divinylbenzene | PDMS/DVB | Volatiles, amines, nitro-aromatics (MW 50-300) sigmaaldrich.com | Demonstrated high extraction efficiency for PANHs. tandfonline.com |

| Divinylbenzene/Carboxen/PDMS | DVB/CAR/PDMS | Broad range of volatiles and semi-volatiles (C3-C20) sigmaaldrich.com | Often considered the most effective fiber for trapping a wide range of VOCs and SVOCs. researchgate.netscielo.br |

Optimization of Analytical Parameters for Specific Matrices

The accurate quantification of 1H-Dibenzo(c,g)carbazole, 3-methyl- requires careful optimization of the entire analytical method to account for the influence of the sample matrix (e.g., water, soil, tissue). Matrix effects can suppress or enhance the instrument signal, and co-extracted interferences can complicate detection.

For SPME-based methods, several parameters must be optimized to maximize extraction efficiency and ensure reproducibility. mdpi.com These include:

Extraction Time: Equilibrium must be reached between the sample and the fiber coating. A time of 45-60 minutes is often required. e3s-conferences.org

Extraction Temperature: Increasing the temperature can improve the kinetics of extraction for semi-volatile compounds from solid or liquid matrices, but excessively high temperatures can shift the equilibrium toward the headspace, reducing fiber absorption. An optimal temperature of around 45-60°C is common. scielo.brmdpi.com

Ionic Strength: For aqueous samples, adding salt (e.g., sodium chloride) can increase the ionic strength, which decreases the solubility of organic analytes and promotes their partitioning to the SPME fiber (a "salting-out" effect). e3s-conferences.org

Desorption Conditions: The complete transfer of the analyte from the SPME fiber to the chromatograph is critical. This involves optimizing the desorption temperature (typically 250-270°C) and time (2-7 minutes) in the GC injection port. e3s-conferences.orgmdpi.com

For LC/MS/MS analysis, matrix effects are a primary concern. The use of an isotopically labeled internal standard (e.g., ¹³C- or D-labeled 1H-Dibenzo(c,g)carbazole, 3-methyl-) is the gold standard for correction. This standard co-elutes with the target analyte and experiences the same matrix effects, allowing for accurate normalization and quantification. nih.gov In the absence of such a standard, matrix-matched calibration curves or standard addition methods are necessary to achieve reliable quantitative results.

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Routes

The current synthesis of many dibenzocarbazole (B1207471) derivatives can involve multi-step processes with harsh conditions and the use of hazardous reagents. Future research will be directed towards the development of more efficient, economical, and environmentally benign synthetic methodologies.

Key areas of focus will include:

Green Chemistry Approaches: Investigating the use of greener solvents, catalysts, and reaction conditions to minimize the environmental footprint of synthesis. rsc.org This includes exploring one-pot reactions and continuous-flow processes, which can improve yield, reduce waste, and enhance safety. rsc.org

Catalytic C-H Activation: Developing novel catalytic systems, potentially using earth-abundant metals, for the direct C-H functionalization of carbazole (B46965) precursors. This would streamline synthetic routes by avoiding the need for pre-functionalized starting materials.

Biocatalysis: Exploring the use of enzymes or whole-cell systems to catalyze key steps in the synthesis, offering high selectivity and mild reaction conditions.

| Synthetic Strategy | Potential Advantages | Research Challenges |

| Continuous-Flow Synthesis | Improved safety, higher yields, reduced waste | Reactor design, catalyst stability |

| C-H Functionalization | Increased atom economy, fewer steps | Catalyst development, regioselectivity control |

| Biocatalysis | High selectivity, mild conditions, sustainability | Enzyme discovery and engineering, substrate scope |

In-depth Mechanistic Elucidation of Complex Photochemical and Electrochemical Processes

The extended aromatic system of 1H-Dibenzo[c,g]carbazole, 3-methyl- suggests rich photochemical and electrochemical properties. A deeper understanding of these processes is crucial for both potential applications and for assessing its environmental fate. Future research should employ advanced spectroscopic and electrochemical techniques to unravel these mechanisms.

Unexplored avenues include:

Excited-State Dynamics: Using time-resolved spectroscopy to map the energy dissipation pathways from photoexcitation, including fluorescence, phosphorescence, and intersystem crossing. This is vital for designing efficient materials for optoelectronic applications like OLEDs.

Redox Behavior: Performing detailed cyclic voltammetry and spectroelectrochemistry studies to determine redox potentials and characterize the stability of the resulting radical ions. These properties are key for applications in organic electronics and sensors.

Photoactivation and Degradation: Investigating the mechanisms of photodegradation in different environmental compartments. Understanding how the compound is transformed by light is essential for predicting its persistence and the formation of potentially harmful byproducts. nih.gov

Advanced Computational Modeling for Structure-Property Relationships and Predictive Material Design

Computational chemistry offers a powerful tool to predict the properties of 1H-Dibenzo[c,g]carbazole, 3-methyl- and to guide the design of new derivatives with tailored functionalities. Future work will leverage increasingly powerful computational methods to build robust structure-property relationships. nih.govresearchgate.net

Key research initiatives will involve:

DFT and TD-DFT Calculations: Using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) to accurately predict electronic structures, frontier molecular orbital energies (HOMO/LUMO), and absorption/emission spectra. nih.gov This can pre-screen candidates for applications in solar cells and as hole-transporting materials. nih.gov

Molecular Dynamics Simulations: Simulating the behavior of the molecule in different environments (e.g., in solution, on a surface, or within a polymer matrix) to understand intermolecular interactions and predict bulk material properties.

Quantitative Structure-Activity Relationship (QSAR): Developing QSAR models to correlate molecular structure with biological activity or environmental toxicity. This can help in designing safer and more effective functional materials.

| Computational Method | Predicted Property | Relevance |

| DFT/TD-DFT | HOMO/LUMO levels, UV-Vis spectra, Ionization Potential | Organic electronics, photovoltaics nih.gov |

| Molecular Dynamics | Solubility, aggregation behavior, charge mobility | Material processing, device performance |

| QSAR | Toxicity, biodegradability | Environmental risk assessment, green design |

Exploration of New Material Applications in Emerging Technologies

The unique electronic and photophysical properties of the dibenzocarbazole scaffold open doors to applications beyond their current scope. Future research should focus on integrating 1H-Dibenzo[c,g]carbazole, 3-methyl- and its novel derivatives into next-generation technologies.

Promising areas for exploration are:

Perovskite Solar Cells: Designing and synthesizing new dibenzocarbazole derivatives to act as efficient and stable hole-transporting materials (HTMs) in perovskite solar cells. nih.gov

Organic Light-Emitting Diodes (OLEDs): Investigating its potential as a host material or emitter in OLEDs, particularly for deep-blue emission, which remains a challenge in the field.

Chemical Sensors: Functionalizing the carbazole core to create chemosensors that exhibit a change in fluorescence or electrical properties upon binding to specific analytes, such as metal ions or explosives.

Organic Field-Effect Transistors (OFETs): Exploring its use as the active semiconductor layer in OFETs for applications in flexible electronics and displays.

Comprehensive Environmental Monitoring and Advanced Modeling of Fate Processes in Diverse Ecosystems

Given that dibenzocarbazoles are known environmental contaminants, a forward-looking approach to environmental science is necessary. nih.govnih.gov Future research must focus on developing more sensitive monitoring techniques and more accurate models to predict the environmental journey of 1H-Dibenzo[c,g]carbazole, 3-methyl-.

Key research needs include:

Ultrasensitive Detection Methods: Developing new analytical methods, possibly based on advanced mass spectrometry or novel biosensors, to detect and quantify the compound and its metabolites at trace levels in complex environmental matrices like water, soil, and air.

Fate and Transport Modeling: Creating sophisticated computer models that simulate its partitioning between gas and particulate phases in the atmosphere, its adsorption to soil and sediment, and its potential for long-range transport. nih.gov

Bioaccumulation and Trophic Transfer: Conducting studies to understand how the compound is taken up by organisms at the base of the food web and how it is transferred to higher trophic levels, including the development of predictive bioaccumulation models.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-methyl-1H-dibenzo[c,g]carbazole, and how is its purity verified?

- Methodological Answer :

- Synthesis : A common approach involves refluxing precursor compounds (e.g., substituted benzaldehydes) with triazole derivatives in absolute ethanol under acidic conditions (e.g., glacial acetic acid) for 4–18 hours, followed by solvent evaporation and crystallization . For methyl-substituted carbazoles, microwave-assisted synthesis may reduce reaction time and improve yield .

- Characterization : Purity is confirmed via melting point analysis, high-performance liquid chromatography (HPLC), and spectroscopic techniques (¹H/¹³C NMR, FT-IR). X-ray crystallography can resolve structural ambiguities, as demonstrated for related carbazole derivatives .

Q. How is 3-methyl-1H-dibenzo[c,g]carbazole classified in terms of carcinogenicity, and what are its environmental implications?

- Methodological Answer :